molecular formula C19H13F3N2O2 B2808592 N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946378-77-4

N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2808592
CAS No.: 946378-77-4
M. Wt: 358.32
InChI Key: ZJKCXLVMEDWQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13F3N2O2 and its molecular weight is 358.32. The purity is usually 95%.
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Scientific Research Applications

Applications in Drug Discovery and Analysis

N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and similar compounds have been extensively studied for their roles in drug discovery, particularly focusing on their metabolism, disposition, and potential as inhibitors or agonists for various biological targets.

  • Metabolic and Disposition Studies : These compounds have been the subject of investigations using 19F-nuclear magnetic resonance (NMR) to support drug discovery programs. Specifically, their metabolic fate and excretion have been explored in preclinical models to understand their pharmacokinetic properties better. For instance, the metabolic fate and excretion balance of certain compounds within this class were investigated in rats and dogs, revealing that metabolism is the primary pathway for elimination. The major identified metabolites involved glucuronidation processes (Monteagudo et al., 2007).

  • HIV Integrase Inhibition : Compounds structurally related to this compound have been recognized for their role as HIV integrase inhibitors. For example, the hydrated form of a related compound has been acknowledged as the first HIV integrase inhibitor, with detailed studies on its crystal structure providing insights into its mechanism of action and potential therapeutic applications (Yamuna et al., 2013).

  • Selective Kinase Inhibition : The search for selective and orally efficacious inhibitors of the Met kinase superfamily led to the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds demonstrated potent inhibition of the Met kinase, showing promise in tumor stasis in preclinical models and advancing into clinical trials due to their pharmacokinetic and safety profiles (Schroeder et al., 2009).

  • Asymmetric Synthesis of Amino Acids : The rapid asymmetric synthesis of amino acids using nickel(II) complexes based on new fluorine-containing chiral auxiliaries has been explored. Compounds in this chemical class have shown increased efficiency in terms of reaction rates and stereoselectivities in the asymmetric synthesis of (S)-α-amino acids, demonstrating their utility in synthetic organic chemistry (Saghyan et al., 2010).

  • Solid-State Tautomeric Structure Analysis : The solid-state tautomeric structure and properties of related compounds have been analyzed through X-ray crystallography, revealing detailed insights into their molecular conformation, electron distribution, and electrostatic properties. This information is crucial for understanding the compound's reactivity and potential interactions with biological targets (Bacsa et al., 2013).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2/c20-15-6-2-1-4-12(15)11-24-9-3-5-14(19(24)26)18(25)23-13-7-8-16(21)17(22)10-13/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKCXLVMEDWQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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